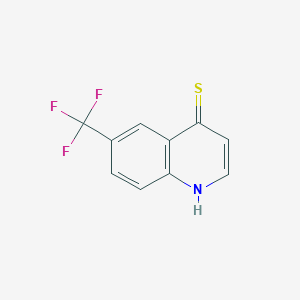

6-(Trifluoromethyl)quinoline-4-thiol

Description

BenchChem offers high-quality 6-(Trifluoromethyl)quinoline-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)quinoline-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-quinoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDNFPTZTNGNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Trifluoromethyl)quinoline-4-thiol chemical structure and properties

Part 1: Executive Summary & Chemical Identity

6-(Trifluoromethyl)quinoline-4-thiol is a specialized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1] It serves as a critical scaffold for developing lipophilic, metabolically stable bio-active agents.[1] The compound is structurally significant due to the presence of the trifluoromethyl (-CF3) group at the C6 position, which modulates the electronic properties of the quinoline ring and enhances membrane permeability—a key parameter in designing antimalarial (e.g., Mefloquine analogs) and antibacterial therapeutics.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 6-(Trifluoromethyl)quinoline-4-thiol |

| Alternative Name | 6-(Trifluoromethyl)quinoline-4(1H)-thione |

| CAS Number | 544716-08-7 |

| Molecular Formula | C₁₀H₆F₃NS |

| Molecular Weight | 229.22 g/mol |

| SMILES | FC(F)(F)C1=CC2=C(S)C=CN=C2C=C1 |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Low in water; soluble in DMSO, DMF, MeOH |

Part 2: Structural Characterization & Tautomerism

The Thiol-Thione Tautomeric Equilibrium

A defining characteristic of "4-mercaptoquinolines" is their prototropic tautomerism.[1] While often referred to as a thiol (-SH) , experimental evidence (X-ray crystallography and solution-phase NMR) indicates that the thione (=S) tautomer is the predominant species in the solid state and in polar solvents.

-

Thione Form (A): The proton resides on the ring nitrogen (N1), creating a thioamide-like resonance structure. This form is stabilized by the aromaticity of the adjacent benzene ring and intermolecular hydrogen bonding.

-

Thiol Form (B): The proton resides on the sulfur. This form is favored only in highly alkaline conditions (as the thiolate anion) or specific non-polar environments.

Electronic Impact of 6-CF3: The trifluoromethyl group at position 6 is a strong electron-withdrawing group (EWG).[1] This withdraws electron density from the aromatic system, increasing the acidity of the N-H proton in the thione form and the S-H proton in the thiol form. This makes the compound a stronger acid than unsubstituted quinoline-4-thiol.[1]

Visualization: Tautomeric Equilibrium

Caption: Equilibrium shifts toward the thione form in neutral media; basic conditions yield the reactive thiolate anion.

Part 3: Synthesis Protocols

The synthesis of 6-(trifluoromethyl)quinoline-4-thiol typically follows the Gould-Jacobs reaction pathway to form the 4-hydroxy intermediate, followed by thionation.[1] This route is preferred for its scalability and the availability of starting materials.[1]

Step-by-Step Synthesis Workflow

Step 1: Condensation (Enamine Formation)

-

Reagents: 4-(Trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Conditions: Heat neat or in ethanol at 100–120°C for 2–4 hours.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

-

Product: Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate.[1]

Step 2: Cyclization (Gould-Jacobs)

-

Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).

-

Conditions: High temperature (250°C) thermal cyclization.[1]

-

Process: The enamine undergoes intramolecular electrophilic aromatic substitution to close the pyridine ring.[1]

-

Product: 3-Ethoxycarbonyl-6-(trifluoromethyl)quinolin-4(1H)-one.[1] Note: Hydrolysis and decarboxylation are required if the ester is not desired, yielding 6-(trifluoromethyl)quinolin-4-ol.[1]

Step 3: Chlorination [1]

-

Reagents: Phosphorus oxychloride (POCl₃).[1]

-

Conditions: Reflux for 2–6 hours.[1]

-

Product: 4-Chloro-6-(trifluoromethyl)quinoline.[1]

Step 4: Thionation (Conversion to Thiol)

-

Reagents: Thiourea (1.2 eq) in Ethanol, followed by alkaline hydrolysis (NaOH).

-

Conditions: Reflux thiourea with the chloro-intermediate to form the isothiouronium salt, then hydrolyze.

-

Why this route? Direct thionation of the 4-hydroxy compound with P₂S₅ or Lawesson’s reagent is possible but often yields difficult-to-purify mixtures.[1] The thiourea route is cleaner.[1]

Visualization: Synthesis Pathway

Caption: The Gould-Jacobs route followed by chlorination and thiourea substitution is the industry standard for high-purity synthesis.[1]

Part 4: Reactivity & Medicinal Chemistry Applications[3][4]

Reactivity Profile

The reactivity of 6-(trifluoromethyl)quinoline-4-thiol is dominated by the nucleophilicity of the sulfur atom (in basic media) and the electrophilicity of the ring system.

-

S-Alkylation (Thioether Formation):

-

Reaction with alkyl halides (R-X) in the presence of a base (K₂CO₃/DMF) yields 4-(alkylthio)quinolines.

-

Application: This is the primary method for attaching the quinoline core to other pharmacophores.[1]

-

-

Oxidation:

-

Metal Coordination:

-

The sulfur and the ring nitrogen (N1) can act as a bidentate ligand, forming stable complexes with soft metals (Au, Pt, Ru).

-

Medicinal Chemistry: The "Privileged Scaffold"

The 6-(trifluoromethyl)quinoline core is a "privileged scaffold" in drug discovery, particularly for infectious diseases.

-

Antimalarial Activity: The structure mimics the core of Mefloquine .[1] The CF3 group blocks metabolic oxidation at the C6 position, significantly increasing the half-life of the drug in vivo. The 4-thiol group allows for the conjugation of novel side chains that can overcome chloroquine resistance.[1]

-

Lipophilicity Modulation: The CF3 group adds significant lipophilicity (increasing LogP by ~1.2 units compared to H). This enhances the molecule's ability to cross the blood-brain barrier (BBB) and penetrate parasitic membranes.[1]

Part 5: Safety & Handling

-

Hazards: Classified as Irritant (Skin/Eye/Respiratory).[1] The thiol moiety can have a potent, disagreeable odor.

-

Storage: Store at 2–8°C under inert gas (Argon). Sensitive to oxidation.[1]

-

PPE: Nitrile gloves, safety goggles, and a functioning fume hood are mandatory.

References

-

Axios Research. (2024).[1] Product Data: 6-(Trifluoromethyl) Quinoline-4-thiol (CAS 544716-08-7).[1][2] Retrieved from

-

Klivon. (2024).[1] Chemical Catalog: 6-(Trifluoromethyl) Quinoline-4-thiol. Retrieved from

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational synthetic method).[1]

-

Santa Cruz Biotechnology. (2024).[1] 6-(Trifluoromethyl)quinoline-4-thiol Product Information. Retrieved from

-

BenchChem. (2025).[1] The Emerging Role of Thiane-4-thiol and Quinoline-4-thiol in Medicinal Chemistry. Retrieved from

Sources

Chemo-Structural Analysis: 6-(Trifluoromethyl)quinoline-4-thiol Scaffolds

[1]

Executive Summary & Chemical Identity[1][2]

The molecule 6-(Trifluoromethyl)quinoline-4-thiol represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of antimalarials, kinase inhibitors, and fluoroquinolone bioisosteres.[1] Its structural value lies in the 6-position trifluoromethyl (

This guide provides the authoritative identification, synthesis, and handling protocols for this specific derivative.

Identity Card[1][2]

| Parameter | Specification |

| Chemical Name | 6-(Trifluoromethyl)quinoline-4-thiol |

| CAS Number | 544716-08-7 |

| Key Precursor CAS | 49713-56-6 (4-Chloro-6-(trifluoromethyl)quinoline) |

| Molecular Formula | |

| Molecular Weight | 229.22 g/mol |

| Appearance | Pale yellow to off-white solid (Tautomer dependent) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Purity Standard |

Structural Dynamics: The Tautomerism Challenge

For researchers modeling this compound in silico (docking studies), it is vital to recognize that 4-mercaptoquinolines exist in a tautomeric equilibrium between the thiol and thione forms.[1]

-

Thione Form (1H-quinoline-4-thione): Predominant in the solid state and polar solvents.[1] This is the stable polymorph often received from vendors.[1]

-

Thiol Form (quinoline-4-thiol): The reactive species in basic conditions, essential for

-alkylation reactions.[1]

Failure to account for the thione tautomer in crystal structure prediction can lead to erroneous binding energy calculations.[1]

[1]

Synthesis Strategy: A Self-Validating Protocol

Reaction Scheme

Precursor: 4-Chloro-6-(trifluoromethyl)quinoline (CAS: 49713-56-6)[1][2]

Step-by-Step Methodology

Phase 1: Formation of Isothiouronium Salt[1]

-

Dissolution: Dissolve 1.0 eq of 4-Chloro-6-(trifluoromethyl)quinoline in absolute ethanol (0.5 M concentration).

-

Reagent Addition: Add 1.2 eq of Thiourea.

-

Reflux: Heat to reflux for 3–5 hours.

-

Checkpoint: The product often precipitates as the hydrochloride salt during reflux.[1]

-

-

Isolation: Cool to

. Filter the precipitate.[1] Wash with cold ethanol.[1]-

Why: This removes unreacted starting material, ensuring high purity before the next step.[1]

-

Phase 2: Hydrolysis to Thiol[1]

-

Suspension: Suspend the isolated salt in 1N NaOH (5 eq).

-

Heating: Heat at

for 1 hour. The solid will dissolve as the thiolate forms.[1] -

Acidification: Cool to room temperature. Acidify carefully with Acetic Acid to pH 5–6.[1]

-

Precipitation: The target thiol/thione will precipitate as a yellow solid.[1]

-

Purification: Filter, wash with water, and dry under vacuum.[1] Recrystallize from Ethanol/DMF if necessary.[1]

[1]

Applications in Drug Discovery[1][6][7]

The 6-(trifluoromethyl)quinoline-4-thiol scaffold is not merely a building block; it is a strategic tool for modulating physicochemical properties.[1][3]

Lipophilicity Modulation (The Fluorine Effect)

The

-

Mechanism: The strong C-F bonds prevent metabolic oxidation at the 6-position, extending the half-life (

) of the drug candidate.[1]

Thioether Libraries

The 4-thiol group is an excellent nucleophile for

-

Protocol: React CAS 544716-08-7 with benzyl halides or heterocycles in the presence of

in DMF to generate 4-substituted thioethers. These derivatives often show enhanced activity against Gram-positive bacteria and Plasmodium falciparum.[1]

References

Comprehensive Technical Guide on 4-Mercapto-6-(trifluoromethyl)quinoline: Molecular Weight, Properties, and Experimental Workflows

Executive Summary

In modern medicinal chemistry and advanced materials science, quinoline derivatives serve as privileged scaffolds. Among these, 4-mercapto-6-(trifluoromethyl)quinoline (also known as 6-(trifluoromethyl)quinoline-4-thiol) stands out due to its unique physicochemical profile. The strategic placement of a trifluoromethyl (-CF

This whitepaper provides an in-depth analysis of the compound's molecular weight, structural causality, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.

Chemical Identity & Structural Causality

Understanding the fundamental properties of a molecule is the first step in designing robust experimental protocols. According to, 4-mercapto-6-(trifluoromethyl)quinoline has a confirmed molecular weight of 229.22 g/mol [1].

Structural Causality

-

The Quinoline Core: Provides a rigid, planar aromatic system capable of

stacking interactions, which is critical for target binding in drug discovery. -

The 6-Trifluoromethyl Group: Acts as a strong electron-withdrawing group (EWG). It lowers the pKa of the quinoline nitrogen, reducing its basicity. Furthermore, the C-F bonds are highly resistant to cytochrome P450-mediated oxidation, significantly improving the molecule's metabolic half-life.

-

The 4-Mercapto Group: Exists in a tautomeric equilibrium with its thione form (6-(trifluoromethyl)-1H-quinoline-4-thione)[1]. While this dual nature makes it a versatile intermediate, the thiol is highly susceptible to spontaneous air oxidation, leading to the formation of a disulfide dimer with a molecular weight of 456.42 g/mol [2].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Mercapto-6-(trifluoromethyl)quinoline |

| Common Synonym | 6-(Trifluoromethyl)quinoline-4-thiol[3] |

| CAS Number | 544716-08-7[4] |

| Molecular Formula | C |

| Molecular Weight | 229.22 g/mol |

| Monoisotopic Mass | 229.0173 Da |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Analytical Workflows: Molecular Weight Verification

When verifying the molecular weight of 4-mercapto-6-(trifluoromethyl)quinoline via Liquid Chromatography-Mass Spectrometry (LC-MS), researchers frequently encounter an unexpected mass peak at m/z ~455. This is an artifact caused by the spontaneous formation of the disulfide dimer in solution[2]. To accurately determine the monomeric molecular weight (229.22 g/mol )[3], a reductive sample preparation step is a strict requirement.

Protocol 1: LC-MS Analysis for Monomeric Molecular Weight Verification

This protocol is designed as a self-validating system; the inclusion of a reducing agent ensures that the detected mass is a true reflection of the monomer, eliminating false negatives caused by dimerization.

Step 1: Stock Solution Preparation

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

-

Causality: The lipophilic nature of the quinoline core and the -CF

group renders the compound poorly soluble in aqueous buffers. DMSO ensures complete solvation without triggering premature hydrolysis.

Step 2: Reductive Treatment

-

Action: Aliquot 100 µL of the stock solution and add 10 mM of TCEP (Tris(2-carboxyethyl)phosphine). Incubate at room temperature for 30 minutes.

-

Causality: TCEP quantitatively reduces any pre-formed disulfide dimers back to the free thiol monomer. Unlike DTT (Dithiothreitol), TCEP is odorless, irreversible, and does not contain thiols that could interfere with downstream MS signals.

Step 3: Chromatographic Separation

-

Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run the gradient outlined in the table below.

-

Causality: The C18 stationary phase effectively retains the lipophilic quinoline. Formic acid (0.1%) in the mobile phase acts as an ion-pairing agent, sharpening the chromatographic peak.

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H | % Mobile Phase B (ACN + 0.1% FA) |

| 0.0 | 0.4 | 95 | 5 |

| 1.0 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 5 | 95 |

| 7.0 | 0.4 | 5 | 95 |

Step 4: Mass Spectrometry Detection

-

Action: Operate the ESI-TOF MS in Negative Ionization Mode .

-

Causality: The acidic nature of the 4-mercapto group allows it to readily deprotonate, yielding a strong [M-H]

ion at m/z 228.01. (Note: Positive mode can also be used to detect the protonated quinoline nitrogen at [M+H]

LC-MS analytical workflow for molecular weight verification of thiol-containing quinolines.

Bioconjugation & Derivatization Protocols

The free thiol group of 4-mercapto-6-(trifluoromethyl)quinoline is an excellent handle for site-specific bioconjugation, particularly for attaching the quinoline pharmacophore to peptides, antibodies, or nanoparticle surfaces.

Protocol 2: Maleimide-Thiol Conjugation

Step 1: Reagent Preparation

-

Action: Prepare a 10 mM solution of the maleimide-functionalized target in Phosphate-Buffered Saline (PBS) adjusted to pH 7.0.

-

Causality: Maintaining a pH between 6.5 and 7.5 is critical. At pH > 8.0, primary amines (if present on the target) become deprotonated and will competitively react with the maleimide. At pH < 6.5, the thiol remains fully protonated, drastically reducing its nucleophilicity.

Step 2: Thiol Activation

-

Action: Treat the quinoline stock solution with immobilized TCEP resin for 20 minutes, then centrifuge to remove the resin.

-

Causality: Immobilized TCEP ensures the quinoline is fully reduced to its monomeric form (229.22 g/mol ). Removing the resin prevents residual reducing agent from prematurely destroying the maleimide double bond.

Step 3: Conjugation Reaction

-

Action: Mix the reduced quinoline with the maleimide target at a 1:1.2 molar ratio. Incubate for 2 hours at room temperature in the dark.

-

Causality: The slight excess of maleimide drives the reaction to completion. The reaction forms a highly stable thioether bond via a Michael addition mechanism.

Reaction pathway illustrating thiol oxidation, reduction, and maleimide bioconjugation.

Conclusion & Future Outlook

The exact molecular weight of 4-mercapto-6-(trifluoromethyl)quinoline is 229.22 g/mol [4]. However, its practical application in the laboratory requires a deep understanding of its redox chemistry. By recognizing the compound's propensity to form disulfide dimers (MW 456.42 g/mol )[2] and implementing rigorous reductive controls, researchers can ensure high-fidelity analytical characterization and maximize yields in complex bioconjugation workflows.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2775247, 6-(Trifluoromethyl)quinoline-4-thiol" PubChem. Available at:[Link]

-

Axios Research. "6-(Trifluoromethyl) Quinoline-4-thiol - CAS 544716-08-7" Axios Research. Available at: [Link]

Sources

- 1. 6-(Trifluoromethyl)quinoline-4-thiol | C10H6F3NS | CID 2775247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline |Axios Research [axios-research.com]

- 3. 6-(Trifluoromethyl)quinoline-4-thiol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 6-(Trifluoromethyl) Quinoline-4-thiol - CAS - 544716-08-7 | Axios Research [axios-research.com]

Regiochemical Dichotomy in Fluorinated Heterocycles: A Technical Guide to 6-Trifluoromethyl vs. 7-Trifluoromethyl Quinoline Thiols

Executive Summary

The introduction of a trifluoromethyl (

Electronic and Topographical Divergence (The Causality)

To understand the divergent behavior of these two isomers, one must analyze the resonance and inductive pathways inherent to the fused bicyclic quinoline system. The quinoline core consists of a pyridine ring fused to a benzene ring, with the nitrogen atom at position 1.

The 6-Trifluoromethyl Isomer

Position 6 is located on the benzene ring, para to the bridgehead carbon (C8a) that is directly attached to the nitrogen (N1).

-

Electronic Effect : Because C6 is conjugated with N1 through the

-system, a -

Topographical Effect : If the thiol is located at position 8 (e.g., 8-mercaptoquinoline), position 6 is meta to the thiol. Therefore, the 6-

group exerts minimal steric hindrance on the sulfur atom and only affects its acidity (

The 7-Trifluoromethyl Isomer

Position 7 is meta to the bridgehead carbon (C8a) and para to the other bridgehead (C4a).

-

Electronic Effect : Position 7 is not conjugated with N1. Consequently, a 7-

group reduces the nitrogen's basicity strictly through inductive effects, which are significantly weaker than the resonance effects seen in the 6-isomer. However, position 7 is conjugated with position 4. In a 4-quinoline thiol, a 7- -

Topographical Effect : In an 8-quinoline thiol, position 7 is directly ortho to the thiol group. This proximity creates a massive inductive pull, drastically lowering the thiol's

. Furthermore, the bulky

Fig 1: Electronic and topographical pathways of 6-CF3 vs 7-CF3 quinoline thiols.

Quantitative Physicochemical Profiling

The regiochemistry of the

| Property | 6-Trifluoromethyl-8-quinolinethiol | 7-Trifluoromethyl-8-quinolinethiol | Causality / Mechanism |

| Nitrogen | ~ 1.8 - 2.1 (Highly Acidic) | ~ 2.5 - 2.8 (Moderately Acidic) | 6-position is conjugated with N1, allowing strong resonance withdrawal. |

| Thiol | ~ 7.2 | ~ 6.5 | 7-position is ortho to the 8-thiol, maximizing inductive withdrawal. |

| Lipophilicity (LogP) | High (~ 3.8) | High (~ 3.8) | |

| Steric Hindrance | Low (around the thiol) | High (around the thiol) | 7-position creates an ortho-clash with the bulky sulfur atom. |

| Coordination Ability | Strong (Standard bite angle) | Weak (Sterically hindered) | The 7- |

Synthetic Methodologies

The synthesis of these specific isomers relies on the regiocontrol of the quinoline ring formation, typically via the Skraup Synthesis or the Combes Quinoline Synthesis [2][4].

-

6-Trifluoromethyl Synthesis : Utilizing 4-trifluoromethylaniline as the starting material in a Skraup reaction yields exclusively the 6-trifluoromethylquinoline core[5].

-

7-Trifluoromethyl Synthesis : Utilizing 3-trifluoromethylaniline yields a mixture of 5-trifluoromethyl and 7-trifluoromethyl quinolines. The 7-isomer is typically favored due to reduced steric hindrance during the electrophilic ring closure, but chromatographic separation is required[5].

Once the core is established, thiolation is achieved via halogenation and subsequent Nucleophilic Aromatic Substitution (

Fig 2: Standard experimental workflow for the synthesis and validation of CF3-quinoline thiols.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the success of intermediate steps can be confirmed via immediate physicochemical feedback.

Protocol A: Synthesis of 7-Trifluoromethylquinoline-4-thiol

This protocol leverages the high electrophilicity of the C4 position when activated by a para-conjugated 7-

-

Core Activation : Dissolve 10 mmol of 7-trifluoromethylquinolin-4-ol in 15 mL of Phosphorus oxychloride (

). Reflux at 105°C for 3 hours.-

Causality:

converts the tautomeric quinolinone into a highly reactive 4-chloroquinoline intermediate.

-

-

Quenching & Extraction : Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize with saturated

and extract with Dichloromethane (DCM). Evaporate to yield 4-chloro-7-trifluoromethylquinoline. -

Thiolation (

) : Dissolve the crude 4-chloro intermediate in 20 mL of anhydrous Dimethylformamide (DMF). Add 2.5 equivalents of Sodium Hydrosulfide ( -

Heating & Precipitation : Stir the reaction at 80°C for 4 hours. The strong electron-withdrawing effect of the 7-

group accelerates this -

Validation : Recrystallize from ethanol. Confirm the product via

-NMR (loss of the C4 proton) and

Protocol B: Potentiometric Determination

Because the

-

Preparation : Prepare a 1.0 mM solution of the synthesized quinoline thiol in a 1:1 mixture of Methanol/Water (due to the high lipophilicity of the

group). -

Acidification : Add 0.1M

to lower the pH to 1.5, ensuring full protonation of both the nitrogen and the thiol. -

Titration : Titrate with standardized 0.05M

under a nitrogen atmosphere (to prevent disulfide bond formation via thiol oxidation). -

Data Analysis : Plot the first derivative of the pH vs. volume curve.

-

Validation Check: A 6-

derivative will show a significantly lower first inflection point (

-

References

-

The Skraup‐Doebner‐Von Miller quinoline synthesis Source: ResearchGate URL:[Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (RSC Publishing) URL:[Link]

-

Combes quinoline synthesis Source: Wikipedia URL: [Link]

-

8-Mercaptoquinoline | C9H7NS | CID 96028 Source: PubChem - NIH URL:[Link]

-

Acid dissociation phenomena of certain methyl and phenyl-substituted 8-mercaptoquinolines Source: ACS Publications URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. 8-Mercaptoquinoline | C9H7NS | CID 96028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-(Trifluoromethyl)quinoline-4-thiol: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 6-(trifluoromethyl)quinoline-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular identifiers, a robust synthetic pathway, detailed characterization methods, and the rationale behind its importance, grounded in the unique properties of the quinoline scaffold and the trifluoromethyl group. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the spatial orientation of various pharmacophoric groups.

The introduction of a trifluoromethyl (CF₃) group onto this scaffold is a well-established strategy in modern drug design to enhance a molecule's therapeutic potential.[3][4] The CF₃ group is a potent electron-withdrawing moiety that can significantly modulate a compound's physicochemical properties.[5] Key advantages of incorporating a trifluoromethyl group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong a drug's half-life.[3]

-

Increased Lipophilicity: The CF₃ group is one of the most lipophilic functional groups, which can improve a molecule's ability to cross cell membranes and reach its biological target.[6]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to stronger and more selective binding to target proteins.[3]

This guide focuses on 6-(trifluoromethyl)quinoline-4-thiol, a molecule that combines the proven biological relevance of the quinoline core with the advantageous properties of the trifluoromethyl group and the versatile reactivity of a thiol functional group.

Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental for any research and development endeavor.

| Identifier | Value |

| IUPAC Name | 6-(Trifluoromethyl)quinoline-4-thiol |

| SMILES | C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1S |

| InChIKey | InChIKey=FZEBSBJVAJRAML-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₆F₃NS |

| Molecular Weight | 229.22 g/mol |

Synthesis of 6-(Trifluoromethyl)quinoline-4-thiol

The synthesis of 6-(trifluoromethyl)quinoline-4-thiol can be efficiently achieved through a two-step process, commencing with the construction of the quinolin-4-one core, followed by a thionation reaction. This proposed pathway is based on well-established synthetic methodologies for analogous quinoline systems.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below:

Caption: Proposed two-step synthesis of 6-(trifluoromethyl)quinoline-4-thiol.

Step 1: Synthesis of 6-(Trifluoromethyl)quinolin-4-one

This step utilizes a modified Gould-Jacobs reaction, a classic method for constructing the quinolin-4-one ring system.[7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)aniline (1 equivalent) and diethyl malonate (1.1 equivalents).

-

Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

-

Cyclization: After the initial condensation, slowly increase the temperature to 250 °C and maintain for 30 minutes. This high temperature facilitates the intramolecular cyclization to form the quinolin-4-one ring.

-

Work-up: Allow the reaction mixture to cool to room temperature. The crude product, which often solidifies upon cooling, can be triturated with diethyl ether or a mixture of hexane and ethyl acetate to remove unreacted starting materials and byproducts.

-

Purification: The solid product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 6-(trifluoromethyl)quinolin-4-one.

Step 2: Thionation of 6-(Trifluoromethyl)quinolin-4-one

The conversion of the carbonyl group of the quinolin-4-one to a thiocarbonyl is a critical step. Lawesson's Reagent is a mild and effective thionating agent for this transformation.[8]

Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-(trifluoromethyl)quinolin-4-one (1 equivalent) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired product, 6-(trifluoromethyl)quinoline-4-thiol.

Spectroscopic Characterization

The structural confirmation of the synthesized 6-(trifluoromethyl)quinoline-4-thiol would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring will appear in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling constants will be indicative of the substitution pattern. A broad singlet corresponding to the thiol proton (S-H) may be observed, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons will resonate in the region of 120-150 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The thiocarbonyl carbon (C=S) is expected to be significantly downfield. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group will be observed. |

| FT-IR | Characteristic vibrational bands for the aromatic C-H and C=C stretching will be present. A band corresponding to the C=S stretching vibration should be observable. The S-H stretching band, if present in the thiol tautomer, would be weak and appear around 2550 cm⁻¹. |

| Mass Spec | The molecular ion peak corresponding to the exact mass of the compound should be observed, confirming the molecular formula. |

Reactivity and Potential Applications

The thiol group in 6-(trifluoromethyl)quinoline-4-thiol is a versatile functional handle for further synthetic modifications. Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form.[9] This allows for a variety of reactions, including:

-

S-Alkylation: Reaction with alkyl halides to form thioethers.

-

S-Arylation: Coupling with aryl halides, often catalyzed by transition metals.

-

Oxidation: Formation of disulfides under mild oxidizing conditions.

The combination of the biologically active quinoline scaffold, the property-enhancing trifluoromethyl group, and the synthetically versatile thiol group makes 6-(trifluoromethyl)quinoline-4-thiol a highly attractive building block for the development of novel therapeutic agents. Potential areas of application include the design of new anticancer, antimalarial, and anti-inflammatory drugs.[1][10]

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. PharmaChem.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Trifluoromethyl

- Strong bond with fluorine chemistry. Manufacturing Chemist.

- 6-(Trifluoromethyl)quinoline. PubChem.

- 7-(Trifluoromethyl)quinoline-4-thiol 95 64415-07-2. MilliporeSigma.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- 4-Chloro-6-(trifluoromethyl)quinoline, 99% 5 g. Thermo Scientific Chemicals.

- Design, Synthesis and Biological Activity of the 4-Thioquinoline Deriv

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Quinazoline-4-thiones: formation and reaction with hydrazine hydr

- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.

- Thiols And Thioethers. Master Organic Chemistry.

- Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed...

- Application of Quinoline Ring in Structural Modification of N

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Examples of natural products and approved drugs with a quinoline ring...

- introduction to thionation reactions in organic synthesis. Benchchem.

- Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals. Benchchem.

Sources

- 1. Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues [mdpi.com]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]

The Thiol-Thione Dichotomy: A Technical Guide to 4-Mercaptoquinoline Tautomerism

Executive Summary

The structural identity of 4-substituted quinolines bearing a sulfur atom at the C4 position is a classic yet critical ambiguity in heterocyclic chemistry. While often loosely referred to as "4-mercaptoquinolines," these compounds predominantly exist as 4(1H)-quinolinethiones in the solid state and polar solutions.

This guide provides a rigorous technical framework for distinguishing, quantifying, and manipulating these tautomers. For drug development professionals, understanding this equilibrium is non-negotiable: the tautomeric form dictates lipophilicity (

Part 1: Theoretical Framework & Thermodynamics

The Equilibrium

The tautomerism involves a proton transfer between the exocyclic sulfur (thiol form) and the endocyclic nitrogen (thione form).

-

Thiol Form (A): 4-mercaptoquinoline. Retains aromaticity of both the benzene and pyridine rings.

-

Thione Form (B): 4(1H)-quinolinethione. Loses the formal aromaticity of the pyridine ring but gains stability through a vinylogous thioamide resonance system.

Unlike the oxygen analogue (4-quinolone), where the keto form is overwhelmingly dominant due to the strong C=O bond, the C=S bond is weaker. However, the thione form remains the dominant tautomer (

Graphviz Visualization: Tautomeric & Resonance Structures

The following diagram illustrates the proton transfer and the resonance stabilization of the thione form.

Figure 1: The equilibrium favors the Thione form (Red) due to the contribution of the Zwitterionic resonance structure (Yellow), particularly in polar media.

Part 2: Spectroscopic Characterization

Distinguishing these forms requires a multi-modal approach. Relying on a single method (e.g., low-res MS) leads to erroneous assignments.

Comparative Spectroscopic Data

The following table summarizes the key signals distinguishing the two forms.

| Feature | Thiol Form (SH) | Thione Form (NH) | Mechanistic Note |

| ~3.0 - 5.0 ppm (often broad/invisible) | 12.0 - 14.0 ppm (Broad singlet) | Thione NH is heavily deshielded due to anisotropy and H-bonding. | |

| ~140 - 150 ppm | 170 - 180 ppm | The C=S carbon is significantly deshielded, resembling a carbonyl. | |

| Pyridine-like (Shielded) | Pyrrole-like (Deshielded) | Gold Standard: Requires HMBC if not enriched. | |

| IR Spectroscopy | S-H stretch is notoriously weak; C=S is diagnostic but often obscured. | ||

| X-Ray | C-S bond > 1.75 Å | C-S bond ~ 1.68 Å | Double bond character shortens the bond in the thione. |

Protocol: The "Fixed Derivative" Method for Determination

This is the most robust method for assigning the dominant tautomer in solution. It involves synthesizing "locked" derivatives that cannot tautomerize.

Reagents:

-

Target 4-mercaptoquinoline.

-

Methyl iodide (MeI).

-

Base (K

CO -

Solvents: DMSO-

, CDCl

Workflow:

-

Synthesis of Reference A (S-Methyl): React the substrate with MeI/K

CO -

Synthesis of Reference B (N-Methyl): React the substrate with MeI in the presence of a hard base or use specific conditions (often requires protection/deprotection strategies or synthesis from N-methyl precursors) to isolate the N-methyl derivative. This locks the Thione structure.

-

Comparative NMR: Acquire

H and -

Analysis:

-

If the Target's C4 shift matches Reference A

Thiol dominant. -

If the Target's C4 shift matches Reference B

Thione dominant.

-

Figure 2: Decision tree for rapid spectroscopic assignment of tautomers.

Part 3: Synthetic Implications (Reactivity)

The tautomerism heavily influences chemical reactivity, particularly alkylation. The Hard and Soft Acids and Bases (HSAB) theory explains the selectivity.

-

Sulfur (Thiolate): Soft nucleophile. Reacts with soft electrophiles (alkyl halides, Michael acceptors).

-

Nitrogen: Harder nucleophile. Reacts with hard electrophiles (though sterics at the peri-position in quinolines often hinder N-alkylation).

Critical Insight: Even though the Thione (NH) form is thermodynamically dominant, S-alkylation is often the kinetic product because the thiolate anion (formed upon deprotonation) is highly nucleophilic.

Protocol: Selective S-Alkylation

To target the S-alkylated product (often desired for SAR studies):

-

Solvent: Acetone or DMF (Polar Aprotic).

-

Base: K

CO -

Electrophile: Alkyl Bromide or Iodide (Soft).

-

Temperature: Room Temperature (Higher heat may promote thermodynamic rearrangement or N-alkylation byproducts).

Part 4: Solvent & Substituent Effects

The equilibrium constant

-

Solvent Polarity:

-

Polar Solvents (DMSO, Water, Methanol): Stabilize the charge-separated (zwitterionic) contributor of the Thione form.

shifts heavily toward Thione. -

Non-Polar Solvents (Hexane, Toluene): Destabilize the dipole. The Thiol form becomes more accessible, though often still minor.

-

-

Substituents (Electronic Effects):

-

Electron Withdrawing Groups (EWGs) at C2/C3: Can stabilize the negative charge on Sulfur (thiolate character) or Nitrogen depending on position, altering

. -

Fused Rings: Extending the system (e.g., acridines) generally reinforces the preference for the thione form to maintain benzenoid aromaticity in the lateral rings.

-

References

- Elguero, J., et al.The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Academic Press. (Classic text establishing the dominance of thione/oxo forms in N-heterocycles).

- Gordan, J., & Katritzky, A. R.Tautomerism of 4-Pyridinethiones and Related Compounds. Journal of the Chemical Society B, 1968. (Foundational work on the pyridine/quinoline thione equilibrium).

-

Alkorta, I., et al. Tautomerism in the Solid State. Chemical Society Reviews, 2004.

-

Stanovnik, B., et al. Tautomerism in 4-Substituted Quinolines. Journal of Organic Chemistry.[1] (Specific NMR shift data for quinoline derivatives).

-

BenchChem Technical Guides. NMR Characterization of Substituted Quinolines. (General protocol for quinoline NMR).

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 6-(Trifluoromethyl)quinoline-4-thiol via Thiourea-Mediated S_NAr

Introduction & Mechanistic Rationale

The synthesis of 6-(trifluoromethyl)quinoline-4-thiol from its 4-chloro precursor is a critical transformation in the development of anti-infective and antineoplastic agents. The incorporation of a trifluoromethyl (-CF₃) group significantly enhances the lipophilicity, binding affinity, and metabolic stability of the quinoline scaffold [1]. Concurrently, the C4-thiol serves as a highly reactive nucleophilic handle for downstream functionalization, such as thioetherification or transition-metal-catalyzed cross-coupling.

Converting 4-chloroquinolines to their corresponding thiols presents a unique chemoselectivity challenge. The electron-deficient nature of the quinoline ring—further exacerbated by the strongly electron-withdrawing 6-CF₃ group—makes the C4 position exceptionally electrophilic [2]. If direct sulfidation is attempted using sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), the reaction frequently suffers from over-alkylation, yielding unwanted symmetrical bis(quinolinyl) sulfides or oxidative disulfides.

To circumvent these side reactions, this protocol leverages thiourea as a soft, transient sulfur source [3].

The Causality of the Thiourea Route

-

S_NAr and Capping: Thiourea attacks the highly electrophilic C4-chloride via a Nucleophilic Aromatic Substitution (S_NAr) mechanism, forming a stable isothiouronium salt . This positively charged intermediate effectively "caps" the sulfur atom, rendering it non-nucleophilic and completely preventing dimerization.

-

Controlled Unmasking: Subsequent alkaline hydrolysis using aqueous NaOH irreversibly cleaves the isothiouronium moiety (expelling urea/cyanamide byproducts) to cleanly unveil the sodium thiolate.

-

Isoelectric Precipitation: The final thiol is isolated not by extraction, but by precise isoelectric precipitation. By adjusting the pH to 4.5, the amphoteric molecule reaches its point of zero charge, precipitating out of the aqueous phase in high purity.

Reaction pathway: S_NAr with thiourea followed by alkaline hydrolysis to yield the target thiol.

Reaction Stoichiometry and Reagents

The following quantitative parameters are optimized for a 10 mmol bench-scale synthesis. Absolute ethanol is chosen as the solvent for the first step because it readily dissolves the starting material at reflux while promoting the precipitation of the highly polar isothiouronium salt, driving the reaction forward via Le Chatelier's principle.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount | Notes |

| 4-Chloro-6-(trifluoromethyl)quinoline | Precursor | 231.60 | 1.0 | 2.316 g | Highly electrophilic[4] |

| Thiourea | Sulfur Source | 76.12 | 1.2 | 0.913 g | Soft nucleophile |

| Ethanol (Absolute) | Solvent | 46.07 | N/A | 25.0 mL | Degassed via sparging |

| NaOH (10% w/v aq.) | Hydrolysis Base | 40.00 | ~3.0 | 12.0 mL | Cleaves intermediate |

| HCl (2.0 M aq.) | Acidifying Agent | 36.46 | Variable | ~15.0 mL | Titrate to pH 4.5 |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific physical or chemical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Phase 1: Formation of the Isothiouronium Salt

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-6-(trifluoromethyl)quinoline (2.316 g, 10 mmol) and thiourea (0.913 g, 12 mmol) in absolute ethanol (25 mL).

-

Reflux: Heat the mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere.

-

Monitoring: Maintain reflux for 4 to 6 hours.

-

Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The UV-active starting material spot (Rf ~0.6) should completely disappear. As the reaction progresses, the highly polar isothiouronium salt will often begin to precipitate out of the hot ethanol as a fine, pale-yellow solid.

-

-

Concentration: Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator to yield the crude isothiouronium salt as a solid residue.

Phase 2: Alkaline Hydrolysis

-

Hydrolysis: To the flask containing the crude residue, add 10% w/v aqueous NaOH (12 mL).

-

Heating: Attach the reflux condenser and heat the mixture to 80 °C for 1 hour.

-

Validation Checkpoint 2: The suspension should transition into a clear or slightly hazy, deep-yellow homogeneous solution. This visual change confirms the cleavage of the isothiouronium salt and the formation of the highly water-soluble sodium quinoline-thiolate.

-

-

Filtration: While still warm, filter the alkaline solution through a pad of Celite to remove any insoluble organic impurities or unreacted starting material.

Phase 3: Isoelectric Precipitation and Isolation

-

Acidification (Critical Step): Transfer the filtered alkaline solution to a beaker and cool to 0–5 °C in an ice bath. While stirring vigorously, add 2.0 M aqueous HCl dropwise.

-

Expert Insight: Continuously monitor the pH. The target pH is 4.5 . Do not over-acidify to pH 1-2. The quinoline nitrogen has a pKa of ~4.5. If the solution becomes too acidic, the quinoline ring will protonate to form a water-soluble hydrochloride salt, drastically reducing your isolated yield. At pH 4.5, the molecule exists in its neutral, least-soluble state.

-

Validation Checkpoint 3: A dense, bright yellow to orange precipitate of the free 6-(trifluoromethyl)quinoline-4-thiol will rapidly form as the pH approaches 4.5.

-

-

Isolation: Collect the precipitated thiol via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 10 mL) to remove residual NaCl and urea.

-

Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure product.

Step-by-step experimental workflow for the synthesis and isolation of the quinoline-4-thiol.

Analytical Characterization

To verify the structural integrity of the synthesized 6-(trifluoromethyl)quinoline-4-thiol, the following analytical signatures should be observed:

| Analytical Method | Expected Signatures & Diagnostic Peaks |

| LC-MS (ESI+) | m/z 230.0 [M+H]⁺ . The absence of m/z 457.0 confirms that no bis(quinolinyl) sulfide dimer was formed during the reaction. |

| ¹H NMR (DMSO-d₆) | The thiol proton (-SH) typically appears as a broad singlet far downfield (~13.5 - 14.0 ppm ), indicating it exists in a tautomeric equilibrium with the quinoline-4(1H)-thione form. The C2 and C3 protons of the quinoline ring will appear as doublets around 8.0 - 8.8 ppm. |

| ¹⁹F NMR (DMSO-d₆) | A sharp singlet at ~ -61.0 ppm , characteristic of the aromatic -CF₃ group. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775247, 6-(Trifluoromethyl)quinoline-4-thiol. Retrieved March 1, 2026, from[Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved March 1, 2026, from[Link]

Application Note & Protocol: Synthesis of 6-Trifluoromethylquinoline-4(1H)-thione via Thiolation of 4-Chloro-6-trifluoromethylquinoline

Introduction: The Significance of the Quinoline-4-thione Scaffold

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, demonstrating a vast range of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a thiol or thione group at the C4-position significantly modulates the molecule's electronic properties and biological interactions, opening new avenues for drug design.[3] These sulfur-containing analogues, which exist in a thiol-thione tautomeric equilibrium, are of particular interest for developing novel kinase inhibitors, tyrosinase inhibitors, and other targeted therapies.[1][3]

This application note provides a detailed, field-proven protocol for the synthesis of 6-trifluoromethylquinoline-4(1H)-thione from 4-chloro-6-trifluoromethylquinoline using sodium hydrosulfide (NaSH). The trifluoromethyl group at the C6-position serves as a powerful electron-withdrawing group, which is crucial for activating the molecule for the desired transformation. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and emphasize the critical safety protocols required for handling the hazardous reagents involved.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-chloro-6-trifluoromethylquinoline to its corresponding 4-thione derivative proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] This pathway is distinct from SN1 or SN2 reactions and is characteristic of aromatic rings bearing a good leaving group (in this case, chloride) and strong electron-withdrawing groups.

The key steps are:

-

Activation: The trifluoromethyl (-CF3) group at the para-position (C6) strongly withdraws electron density from the quinoline ring system. This effect is relayed through the aromatic pi-system, rendering the carbon atom attached to the chlorine (C4) highly electrophilic and susceptible to nucleophilic attack.[5][6]

-

Nucleophilic Attack: The hydrosulfide anion (SH⁻), a potent sulfur nucleophile from NaSH, attacks the electron-deficient C4 carbon. This is the rate-determining step, as it temporarily disrupts the aromaticity of the ring.[7]

-

Formation of a Meisenheimer Complex: The attack results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly well-stabilized by the electron-withdrawing -CF3 group.[5][8]

-

Elimination & Re-aromatization: The aromaticity is restored in a rapid subsequent step through the elimination of the chloride leaving group, yielding the final product.

The product, 6-trifluoromethylquinoline-4-thiol, exists in equilibrium with its more stable tautomeric form, 6-trifluoromethylquinoline-4(1H)-thione .[1][9]

Safety First: Hazard Analysis and Mitigation

Extreme caution is mandatory for this procedure. The combination of reagents presents significant chemical hazards, primarily the release of highly toxic and flammable hydrogen sulfide (H₂S) gas.[10][11]

| Substance | CAS No. | Primary Hazards |

| 4-Chloro-6-trifluoromethylquinoline | 346-55-4 (example) | Skin, eye, and respiratory tract irritant.[12] Harmful if swallowed or inhaled. |

| Sodium Hydrosulfide (NaSH) | 16721-80-5 | Corrosive, causes severe skin and eye burns.[13] Toxic if swallowed. Reacts violently with acids to release highly toxic and flammable hydrogen sulfide (H₂S) gas.[10][14] |

| Hydrogen Sulfide (H₂S) | 7783-06-4 | EXTREMELY TOXIC AND FLAMMABLE. Rotten egg smell at low concentrations, but causes rapid olfactory fatigue (loss of smell).[11] Inhalation can cause respiratory paralysis and death. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Skin and eye irritant. Readily absorbed through the skin. Reproductive hazard. |

Mandatory Safety Protocols:

-

Engineering Controls: All steps of this protocol, especially the handling of NaSH and the acidification work-up, must be performed in a certified, high-flow chemical fume hood. An H₂S gas detector should be in place if available.[14]

-

Personal Protective Equipment (PPE):

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[14] Have a sodium hypochlorite (bleach) solution prepared for quenching H₂S and cleaning spills.

Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. Adjust quantities accordingly for different scales.

Materials and Equipment

Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Chloro-6-trifluoromethylquinoline | C₁₀H₅ClF₃N | 231.60 | 1.16 g | 5.0 | 1.0 |

| Sodium Hydrosulfide (NaSH), hydrate | NaSH·xH₂O | ~74.07 (as 70%) | 0.53 g | 7.5 | 1.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | - |

| Acetic Acid, Glacial | CH₃COOH | 60.05 | As needed | - | - |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - | - |

Equipment:

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Reflux condenser

-

Dropping funnel

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Visualized Experimental Workflow

Caption: Workflow for the synthesis of 6-trifluoromethylquinoline-4(1H)-thione.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Equip the third neck with a septum for inert gas and later, the dropping funnel.

-

Flush the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive inert gas pressure throughout the reaction.

-

Add 4-chloro-6-trifluoromethylquinoline (1.16 g, 5.0 mmol) to the flask, followed by 15 mL of DMF. Stir the mixture until the solid dissolves completely.

-

-

Nucleophile Preparation:

-

In a separate small flask, dissolve sodium hydrosulfide (0.53 g, ~7.5 mmol) in 10 mL of DMF. This may not dissolve completely, forming a slurry.

-

Transfer this NaSH/DMF slurry to the dropping funnel.

-

-

Thiolation Reaction:

-

Heat the quinoline solution in the reaction flask to 60-70 °C using a heating mantle.

-

Once the temperature is stable, begin the dropwise addition of the NaSH slurry from the dropping funnel. Causality: A slow, controlled addition is critical to manage the exotherm and prevent side reactions, such as the formation of disulfide impurities.[15]

-

After the addition is complete (approx. 30-45 minutes), maintain the reaction temperature at 70 °C and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

In the fume hood, pour the dark reaction mixture into a beaker containing 400 mL of ice-water with vigorous stirring.

-

CRITICAL STEP: While stirring, slowly and carefully add glacial acetic acid dropwise to the aqueous mixture. The pH should be adjusted to approximately 5. You will observe the product precipitating as a solid. Vigorous H₂S gas evolution will occur. Perform this step slowly in the back of the fume hood.

-

Stir the resulting suspension for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL).

-

Dry the crude product under vacuum to a constant weight.

-

Purification

-

The crude solid can be purified by recrystallization. Ethanol or isopropanol are often suitable solvents.

-

Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Filter the purified crystals and dry them under vacuum.

Characterization

The identity and purity of the final product, 6-trifluoromethylquinoline-4(1H)-thione, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see characteristic shifts for the aromatic protons on the quinoline core. The N-H proton of the thione tautomer will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Confirmation of the number of unique carbons and the presence of the C=S carbon (thione).

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the product (C₁₀H₆F₃NS, MW = 229.23).

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Inactive NaSH. | Increase reaction time or temperature slightly (e.g., to 80 °C). Use fresh, high-quality NaSH. |

| Low Yield | Product loss during work-up (incomplete precipitation). Side reactions. | Ensure pH is correctly adjusted to ~5 for full precipitation. Ensure slow, controlled addition of NaSH to minimize side reactions. |

| Disulfide Impurity | Oxidation of the thiol intermediate. Adding substrate to NaSH solution. | Maintain a strict inert atmosphere throughout the reaction. Always add the NaSH solution to the substrate, not the other way around, to keep the chloride in excess.[15] |

References

-

AusIMM. (2004). Sodium Hydrosulfide Handbook. [Link]

-

Baijin. (2024, December 20). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS). [Link]

-

U.S. Chemical Safety and Hazard Investigation Board (CSB). Sodium Hydrosulfide: Preventing Harm. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-191. [Link]

-

NPTEL Archive. Lecture 15 Aromatic Nucleophilic Substitution. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

Ali, T., et al. (2023). Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. Scientific Reports. [Link]

-

Organic Syntheses. Thiobenzophenone. Coll. Vol. 4, p.927 (1963); Vol. 33, p.95 (1953). [Link]

-

Redox. (2021, August 24). Safety Data Sheet Sodium Hydrosulphide Solution. [Link]

-

Cole-Parmer. (2006, April 20). Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98%. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ausimm.com [ausimm.com]

- 11. csb.gov [csb.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. redox.com [redox.com]

- 14. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

6-(Trifluoromethyl)quinoline-4-thiol as a fragment for kinase inhibitor design

Application Note: 6-(Trifluoromethyl)quinoline-4-thiol as a Privileged Scaffold in Covalent Fragment-Based Kinase Inhibitor Design

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals

Executive Summary & Mechanistic Rationale

Fragment-based drug discovery (FBDD) has fundamentally reshaped the pipeline for novel kinase inhibitors. While traditional high-throughput screening relies on complex molecules with high affinity, FBDD utilizes low-molecular-weight fragments that bind weakly but with exceptionally high ligand efficiency. To overcome the detection limits of weak non-covalent interactions, Disulfide Tethering —a site-directed, reversible covalent screening technique—has emerged as a gold standard[1][2].

6-(Trifluoromethyl)quinoline-4-thiol (CAS: 544716-08-7) is a highly privileged fragment in this space[3]. Its utility is driven by a tripartite mechanistic rationale:

-

The Quinoline Core: Acts as a classic kinase hinge-binding motif. The nitrogen atom serves as a hydrogen bond acceptor, anchoring the fragment to the backbone amides of the kinase hinge region[4].

-

The 6-Trifluoromethyl (

) Group: Provides a strong hydrophobic vector. In kinase architecture, substituents at the 6-position of the quinoline ring frequently project into the hydrophobic pocket (e.g., the DFG-out pocket or selectivity cleft), enhancing both binding affinity and metabolic stability[4]. -

The 4-Thiol Handle: The critical enabler for covalent FBDD. The free thiol allows the fragment to undergo reversible disulfide exchange with native or engineered cysteine residues in the kinase active site. Once a thermodynamic hit is identified, this thiol can be synthetically converted into an irreversible electrophile (e.g., an acrylamide) for permanent target engagement[2].

Disulfide Tethering: Workflow and Topology

The success of a Tethering campaign relies on thermodynamic equilibration. By incubating the target kinase with the fragment library in the presence of a mild reducing agent like

Workflow of Disulfide Tethering for Covalent Fragment-Based Drug Discovery.

Molecular topology mapping the fragment's structural vectors to kinase microenvironments.

Experimental Protocol: Disulfide Tethering Assay by Intact LC-MS

This protocol outlines a self-validating system for screening 6-(Trifluoromethyl)quinoline-4-thiol against a cysteine-containing kinase. The use of intact mass spectrometry provides an unambiguous, quantitative readout of covalent adduct formation without the need for complex functional assays[5][6].

Materials Required:

-

Target Protein: Purified recombinant kinase domain (e.g., 10-15 µM stock) containing a targetable cysteine.

-

Fragment: 6-(Trifluoromethyl)quinoline-4-thiol (100 mM stock in DMSO).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl. (Note: Avoid primary amine buffers like HEPES if downstream cross-linking is planned, and strictly avoid DTT or TCEP as they will destroy the disulfide exchange).

-

Reductant:

-mercaptoethanol (

Step-by-Step Methodology:

Step 1: Reaction Assembly

-

Dilute the target kinase in the assay buffer to a final concentration of 2.0 µM.

-

Prepare a titration series of

-ME (0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM) in the assay buffer. Causality: Titrating the reductant allows for the calculation of the -

Add 6-(Trifluoromethyl)quinoline-4-thiol to a final concentration of 100 µM (ensure final DMSO concentration remains

2% v/v to prevent protein denaturation).

Step 2: Thermodynamic Equilibration

-

Incubate the reaction mixtures in sealed 96-well plates at room temperature (22°C) for 1 to 2 hours.

-

Causality: Unlike irreversible electrophiles (which are kinetically driven and will eventually label all accessible nucleophiles over time), disulfide tethering is under thermodynamic control. The reaction reaches an equilibrium state where the ratio of labeled to unlabeled protein remains constant[2].

Step 3: Intact Protein LC-MS Analysis

-

Inject 10 µL of the reaction mixture onto a C4 desalting column connected to an Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS).

-

Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. Causality: The acidic mobile phase instantly quenches the disulfide exchange reaction, "freezing" the equilibrium state for accurate measurement.

-

Deconvolute the raw multiply-charged mass spectra to zero-charge mass spectra using maximum entropy algorithms.

Step 4: Data Analysis & Validation

-

Calculate the labeling efficiency:

-

Plot

against

Quantitative Data Presentation

To benchmark the success of 6-(Trifluoromethyl)quinoline-4-thiol, it must be compared against control fragments. The table below represents standard validation metrics obtained from a successful tethering campaign.

| Fragment Compound | Target Cysteine | Adduct Yield at 1 mM | Calculated | Ligand Efficiency (LE) | Status |

| 6-(Trifluoromethyl)quinoline-4-thiol | Kinase Cys-X | 88% | 3.4 mM | > 0.35 | Lead Fragment |

| Quinoline-4-thiol (No | Kinase Cys-X | 42% | 0.8 mM | 0.28 | Weak Binder |

| 2-Methyl-quinoline-4-thiol | Kinase Cys-X | 15% | < 0.1 mM | N/A | Non-specific / Rejected |

| Control Aliphatic Thiol | Kinase Cys-X | 0% | N/A | N/A | Negative Control |

Data Interpretation: The removal of the 6-trifluoromethyl moiety results in a sharp drop in the

Hit-to-Lead Optimization Strategy

Once 6-(Trifluoromethyl)quinoline-4-thiol is validated via X-ray crystallography to confirm its binding mode, the fragment is advanced through Electrophile Conversion . Because disulfides are unstable in the reducing environment of the cytosol, the 4-thiol handle is synthetically replaced. Common strategies involve converting the 4-position to a 4-anilino group bearing an acrylamide warhead[2][4]. This yields an irreversible, kinetically-driven covalent inhibitor capable of acting as a highly potent cellular probe or clinical candidate.

References

- PubChem - NIH:6-(Trifluoromethyl)quinoline-4-thiol Chemical and Physical Properties.

- NIH / PubMed Central:Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.

- UMass / Hardy Lab:A Link Means a Lot: Disulfide Tethering in Structure-Based Drug Design.

- ResearchGate:Tethering: Fragment-Based Drug Discovery by Mass Spectrometry.

- NIH / PubMed Central:Covalent Tethering of Fragments For Covalent Probe Discovery.

Sources

- 1. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 2. Covalent Tethering of Fragments For Covalent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(Trifluoromethyl)quinoline-4-thiol | C10H6F3NS | CID 2775247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Systematic Approach to the Discovery of Protein–Protein Interaction Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of quinoline-4-thiol to disulfide dimers

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation to Disulfide Dimers

Welcome to the technical support center for quinoline-4-thiol. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the foundational knowledge and practical, field-tested protocols necessary to ensure the integrity of your quinoline-4-thiol samples. Unwanted oxidation to its disulfide dimer is a common yet preventable issue that can compromise experimental results. This guide is structured to help you understand the root causes of this degradation, implement preventative measures, and even remediate oxidized samples.

Section 1: Understanding the Problem: The Chemistry of Thiol Oxidation

To effectively prevent the dimerization of quinoline-4-thiol, it's essential to first understand the underlying chemical mechanisms that drive this unwanted reaction.

FAQ: What is the fundamental mechanism of quinoline-4-thiol oxidation?

The conversion of two thiol (-SH) molecules into a single disulfide (-S-S-) molecule is a classic oxidation reaction. The process is not spontaneous with molecular oxygen alone but is significantly accelerated by several factors. The key reactive species is the deprotonated thiolate anion (-S⁻), which is much more nucleophilic and susceptible to oxidation than the protonated thiol (-SH).[1][2][3] The general process can be summarized as the removal of hydrogen atoms from two thiol groups, which then form a covalent bond between their sulfur atoms.

FAQ: What specific factors accelerate the formation of the disulfide dimer in my experiments?

Several common laboratory conditions can catalyze the rapid oxidation of quinoline-4-thiol. Awareness of these factors is the first step toward prevention.

-

Presence of Oxygen: Dissolved molecular oxygen (O₂) in solvents is a primary oxidizing agent.[1][4]

-

pH of the Solution: The rate of oxidation is highly pH-dependent.[5][6][7] In alkaline (higher pH) conditions, the equilibrium shifts from the thiol (-SH) to the more reactive thiolate anion (-S⁻), dramatically increasing the oxidation rate.[1][2][3]

-

Presence of Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺), act as powerful catalysts for thiol oxidation.[6][8][9][10] Iron (Fe³⁺) and other metals can also contribute.[9] These ions facilitate electron transfer from the thiol to oxygen.[8]

-

Exposure to Light: Many quinoline compounds are photosensitive.[11] Exposure to ambient or UV light can provide the energy to initiate and promote oxidative degradation pathways.

Caption: Factors catalyzing the oxidation of quinoline-4-thiol to its disulfide dimer.

Section 2: Prophylactic Measures: Best Practices for Storage and Handling

Proper storage and handling from the moment you receive the compound are critical for long-term stability.

Troubleshooting Guide: My solid quinoline-4-thiol sample is showing signs of discoloration and poor solubility over time. What is happening?

This is a classic sign of slow, solid-state oxidation. Even as a solid, exposure to air and humidity, especially at room temperature, can lead to the formation of the disulfide dimer on the surface of the crystals.[12] The dimer is often less soluble than the monomer, leading to issues when preparing solutions.

Protocol 1: Recommended Storage and Handling of Quinoline-4-thiol

This protocol outlines the best practices for storing both solid and solution forms of quinoline-4-thiol to maximize its shelf-life and ensure experimental reproducibility.

Materials:

-

Schlenk flasks or amber vials with septa

-

Source of dry, inert gas (Argon or Nitrogen)

-

Parafilm or Teflon tape

-

Laboratory freezer (-20°C) and refrigerator (4°C)

-

High-purity, de-gassed solvents

Procedure:

-

Upon Receipt (Solid):

-

If the manufacturer's packaging is not sealed under an inert atmosphere, immediately transfer the solid to a pre-dried Schlenk flask or amber vial.

-

Purge the container thoroughly with a gentle stream of argon or nitrogen for several minutes to displace all air.[13]

-

Seal the container tightly with a septum or screw cap, and wrap the seal with Parafilm.

-

-

Solid Storage:

-

Solution Preparation:

-

Crucial Step: Always use a de-gassed solvent. Prepare it by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, a key oxidant.[1][2]

-

Under a positive pressure of inert gas, transfer the de-gassed solvent to the flask containing the solid quinoline-4-thiol via a cannula or syringe.[13][15]

-

-

Solution Storage:

-

Stock solutions should be stored as aliquots in tightly sealed vials under an inert atmosphere at -20°C.[14]

-

For enhanced stability, if compatible with your downstream application, prepare and store the solution at a slightly acidic pH (e.g., pH 4-6), as the protonated thiol is less prone to oxidation.[2][3]

-

Avoid long-term storage of solutions; prepare fresh as needed for the most sensitive experiments.[14]

-

| Parameter | Solid State (Long-Term) | Solution State (Short-Term) | Rationale |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Headspace purged) | Prevents contact with atmospheric oxygen.[15][16] |

| Temperature | -20°C | -20°C (aliquots) | Reduces the rate of chemical degradation.[11][12][14] |

| Light | Protected (Amber vial/foil) | Protected (Amber vial/foil) | Prevents light-induced photodegradation.[11] |

| pH (Solutions) | N/A | Acidic (pH < 6.0), if possible | Stabilizes the protonated thiol form, which is less reactive.[2][3] |

Section 3: In-Situ Prevention: Strategies During Experimental Use

Maintaining the integrity of quinoline-4-thiol during an experiment requires active control over the reaction environment.

Caption: Recommended experimental workflow for handling air-sensitive quinoline-4-thiol.